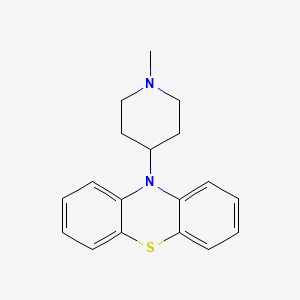
Phenothiazine, 10-(N-methyl-4-piperidyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 10-(N-methyl-4-piperidyl)- involves the reaction of phenothiazine with N-methyl-4-piperidyl chloride under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the nitrogen atom of the phenothiazine attacks the electrophilic carbon of the N-methyl-4-piperidyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of phenothiazine derivatives often involves large-scale chemical reactions under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phenothiazine, 10-(N-methyl-4-piperidyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated and alkylated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 10-(N-methyl-4-piperidyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of phenothiazine, 10-(N-methyl-4-piperidyl)- involves its interaction with various molecular targets, including:
Dopamine Receptors: The compound can block dopamine receptors, leading to its antipsychotic effects.
Alpha-Adrenergic Receptors: It can also block alpha-adrenergic receptors, affecting vasomotor tone and blood pressure.
Enzymes: The compound may inhibit certain enzymes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Phenothiazine, 10-(N-methyl-4-piperidyl)- can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Another antipsychotic phenothiazine derivative with similar dopamine receptor-blocking properties.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic properties but a different side effect profile
Conclusion
Phenothiazine, 10-(N-methyl-4-piperidyl)- is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Eigenschaften
CAS-Nummer |
63834-14-0 |
|---|---|
Molekularformel |
C18H20N2S |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
10-(1-methylpiperidin-4-yl)phenothiazine |
InChI |
InChI=1S/C18H20N2S/c1-19-12-10-14(11-13-19)20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20/h2-9,14H,10-13H2,1H3 |
InChI-Schlüssel |
SHIGCOJUQXBINS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



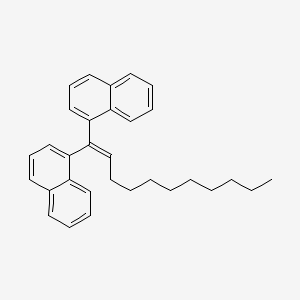
![2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B13953266.png)
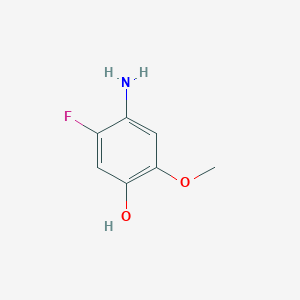
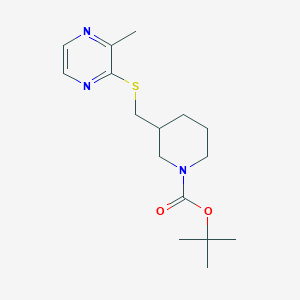
![3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13953286.png)
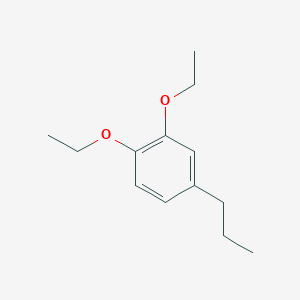
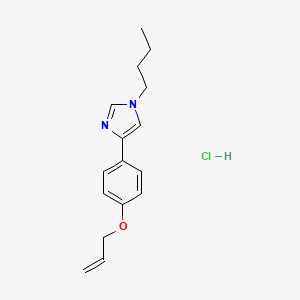
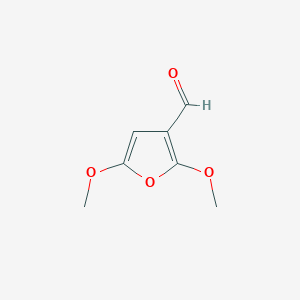
![tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13953318.png)

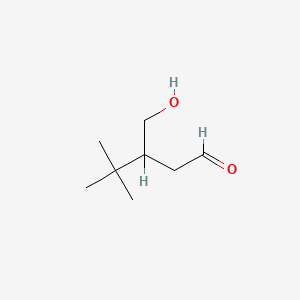
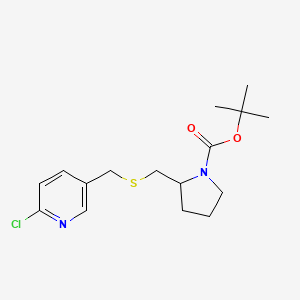
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13953346.png)
